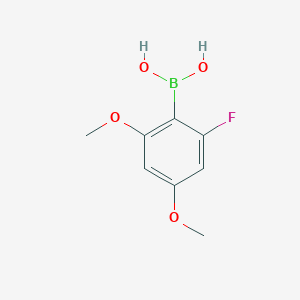

(2-Fluoro-4,6-dimethoxyphenyl)boronic acid

Description

Fundamental Role of Organoboron Compounds as Versatile Synthetic Intermediates

Organoboron compounds, a class of organometalloids containing a carbon-boron bond, have been known for over a century, but their widespread application has surged in recent decades. cenmed.comresearchgate.net Their utility stems from a unique combination of stability and reactivity. nih.gov Unlike many other organometallic reagents, boronic acids are typically stable solids that are tolerant of air and moisture, making them easy to handle and store. researchgate.net This stability, coupled with their generally low toxicity, presents a significant advantage in both laboratory and industrial settings. nih.gov

These compounds serve as crucial building blocks and synthetic intermediates for a vast array of chemical transformations. researchgate.netamadischem.com Their moderate reactivity profile allows for excellent functional group tolerance, enabling their use in complex syntheses without the need for extensive protecting group strategies. researchgate.net The boron functional group can be readily transformed into other functionalities, further expanding its synthetic utility. researchgate.net

Overview of Arylboronic Acid Applications in Carbon-Carbon and Carbon-Heteroatom Bond Formation

Arylboronic acids are most famously employed as nucleophilic partners in palladium-catalyzed cross-coupling reactions, most notably the Nobel Prize-winning Suzuki-Miyaura coupling. bldpharm.combalmxy.com This reaction has become one of the most powerful and widely used methods for forming carbon-carbon (C-C) bonds, particularly for the synthesis of biaryls, which are common structural motifs in pharmaceuticals, agrochemicals, and advanced materials. balmxy.com The reaction's success is due to its mild conditions, broad substrate scope, and high functional group tolerance. bldpharm.com

Beyond C-C bond formation, arylboronic acids are instrumental in forming carbon-heteroatom (C-X) bonds. The Chan-Lam coupling, for instance, utilizes copper catalysts to form C-N and C-O bonds by coupling arylboronic acids with amines, amides, alcohols, and phenols. balmxy.comnih.gov This reaction is often conducted at room temperature and is open to the air, offering a practical alternative to other methods like the Buchwald-Hartwig amination. nih.gov These coupling reactions have provided chemists with reliable tools to construct a diverse range of molecular structures that were previously difficult to access. researchgate.netresearchgate.net

Specific Context of (2-Fluoro-4,6-dimethoxyphenyl)boronic acid: Design, Utility, and Research Significance

(2-Fluoro-4,6-dimethoxyphenyl)boronic acid is a highly functionalized arylboronic acid designed for specific applications in organic synthesis. Its chemical properties and reactivity are precisely modulated by the electronic and steric effects of its substituents.

Properties of (2-Fluoro-4,6-dimethoxyphenyl)boronic acid

| Property | Value |

|---|---|

| CAS Number | 309977-93-3 |

| Molecular Formula | C₈H₁₀BFO₄ |

| Molecular Weight | 199.97 g/mol |

This data is compiled from publicly available chemical supplier information.

Design: The architectural design of this compound incorporates three key features on the phenyl ring that dictate its behavior:

Boronic Acid Group: The B(OH)₂ moiety is the reactive center, enabling participation in cross-coupling reactions.

Ortho-Fluoro Substituent: The fluorine atom at the C2 position is a strongly electron-withdrawing group. Its placement ortho to the boronic acid group significantly increases the Lewis acidity of the boron center. This electronic effect can influence the rate and efficiency of the transmetalation step in Suzuki-Miyaura coupling. Furthermore, an ortho-fluoro substituent can form an intramolecular hydrogen bond with the boronic acid's hydroxyl group, which can affect the compound's conformation and reactivity.

Utility and Research Significance: The combination of a strong electron-withdrawing group (F) and two electron-donating groups (OCH₃) creates a unique electronic environment on the aromatic ring. This "push-pull" arrangement makes (2-Fluoro-4,6-dimethoxyphenyl)boronic acid a valuable building block for synthesizing complex, highly substituted aromatic compounds.

While specific, detailed research applications for this exact molecule are not broadly published, its design suggests significant utility in medicinal chemistry and materials science. researchgate.netbalmxy.com Boron-containing compounds, particularly functionalized arylboronic acids, are integral to the synthesis of bioactive molecules. researchgate.net The substitution pattern of this reagent allows for the introduction of a highly decorated phenyl ring, which can be a key component in the structure of potential drug candidates or advanced organic materials. Its utility lies in its potential to serve as a specialized precursor in Suzuki-Miyaura and Chan-Lam couplings, where precise control over electronic and steric factors is required to achieve desired synthetic outcomes. The compound's significance is rooted in the sophisticated molecular design it offers to chemists seeking to build complex structures with tailored properties.

Properties

IUPAC Name |

(2-fluoro-4,6-dimethoxyphenyl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BFO4/c1-13-5-3-6(10)8(9(11)12)7(4-5)14-2/h3-4,11-12H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRYIYLGRLZLYPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1F)OC)OC)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BFO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.97 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Mechanistic Investigations of 2 Fluoro 4,6 Dimethoxyphenyl Boronic Acid

Fundamental Reactivity of Arylboronic Acids: Lewis Acidity and Boronate Formation

Arylboronic acids, including (2-Fluoro-4,6-dimethoxyphenyl)boronic acid, are Lewis acids that can exist in equilibrium with their corresponding boronate forms in aqueous solutions. nih.gov The Lewis acidic character arises from the electron-deficient boron atom with its vacant p-orbital. researchgate.net This acidity allows boronic acids to form reversible covalent complexes with Lewis bases such as sugars, amino acids, and hydroxamic acids. wikipedia.org

The equilibrium between the neutral boronic acid and the anionic boronate form is a key aspect of their reactivity. nih.gov In aqueous media, boronic acids accept a hydroxide (B78521) ion to form a tetrahedral boronate species. nih.govsdu.dk This transformation from a trigonal planar sp² hybridized boron to a tetrahedral sp³ hybridized boron significantly alters the electronic properties of the molecule. acs.org The formation of the boronate enhances the nucleophilicity of the organic group attached to the boron, which is a crucial step in reactions like the Suzuki-Miyaura coupling. organic-chemistry.org

The pKa of a boronic acid is an important parameter that influences the position of this equilibrium. For many arylboronic acids, the pKa is around 9, but the formation of tetrahedral boronate complexes can occur at a pKa of approximately 7. wikipedia.org The acidity, and therefore the propensity to form boronates, is influenced by the electronic nature of the substituents on the aryl ring. nih.gov Electron-withdrawing groups generally increase the Lewis acidity of the boron center, favoring boronate formation, while electron-donating groups have the opposite effect. nih.gov

Protodeboronation Pathways in Fluorinated and Substituted Arylboronic Acids

Protodeboronation is a significant side reaction that can occur with arylboronic acids, leading to the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond. researchgate.net This process can be promoted by acidic or basic conditions, and even under neutral pH for certain heteroaromatic boronic acids. researchgate.netwikipedia.org

Under basic conditions, the reaction proceeds through the formation of a boronate intermediate, which then reacts with a proton source, such as water, in a rate-limiting step. wikipedia.org For many simple arylboronic acids, this pathway is minimized at neutral pH. wikipedia.org However, the stability of arylboronic acids against protodeboronation is highly dependent on the substituents present on the aromatic ring. acs.org

The presence of an ortho-fluoro substituent can significantly influence the rate of protodeboronation. Studies have shown that ortho-fluoro groups can facilitate the generation of a transient aryl anion, thereby accelerating the protodeboronation process. acs.org This is attributed to the stabilization of the negative charge through delocalization into the C-F antibonding orbitals. acs.org

Conversely, methoxy (B1213986) groups, which are electron-donating, can also impact the stability of the arylboronic acid. While electron-donating groups generally decrease the Lewis acidity, their effect on protodeboronation kinetics is more complex and can be influenced by their position on the ring. The interplay between the electron-withdrawing nature of the ortho-fluoro group and the electron-donating nature of the methoxy groups in (2-Fluoro-4,6-dimethoxyphenyl)boronic acid creates a unique reactivity profile that requires careful consideration in catalytic applications.

Several strategies have been developed to minimize undesired protodeboronation in cross-coupling reactions. A primary approach is the development of highly active catalyst systems that promote rapid catalytic turnover. wikipedia.org When the rate of the desired cross-coupling reaction is significantly faster than the rate of protodeboronation, the formation of the undesired side product is suppressed. acs.org

Another effective strategy involves the use of boronic acid derivatives, such as MIDA boronate esters or organotrifluoroborates, in what is known as a "slow release" approach. wikipedia.orgbris.ac.uk These masked forms of boronic acids are more stable under the reaction conditions and slowly release the active boronic acid into the catalytic cycle. bris.ac.uk This maintains a low concentration of the free boronic acid, which minimizes the rate of protodeboronation while still allowing the desired transmetalation to occur. bris.ac.uk The use of additives, such as copper and silver salts, has also been shown to accelerate cross-coupling reactions, thereby reducing the impact of protodeboronation. wikipedia.org

Mechanistic Insights into Transmetalation and Reductive Elimination in Cross-Coupling Cycles

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds, and its catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org

Transmetalation is the step where the organic group is transferred from the boron atom to the palladium catalyst. wikipedia.org This process is crucial and its exact mechanism has been a subject of extensive study. rsc.org It is generally accepted that the boronic acid must be activated by a base to form a more nucleophilic boronate species. organic-chemistry.org This boronate then reacts with the palladium(II) complex formed after oxidative addition. wikipedia.org Two primary pathways for transmetalation have been proposed: one involving the reaction of a palladium halide complex with a boronate, and another involving the reaction of a palladium hydroxo complex with the neutral boronic acid. acs.org The operative pathway can depend on the specific reaction conditions. acs.org

Reductive Elimination is the final step of the catalytic cycle, where the two organic groups on the palladium(II) complex couple to form the new carbon-carbon bond of the product, and the palladium(0) catalyst is regenerated. libretexts.org This step typically proceeds from a cis-complex, and if the intermediate is a trans-complex, it must first isomerize. libretexts.org The nature of the ligands on the palladium catalyst plays a significant role in facilitating reductive elimination. Bulky and electron-rich ligands can increase the spatial overlap on the metal center, promoting the elimination of the product. libretexts.orgrsc.org Kinetic studies have shown that reductive elimination is a first-order process, dependent only on the concentration of the palladium complex. libretexts.org Deuterium labeling experiments have confirmed that this step is intramolecular. libretexts.org

Structure-Reactivity Relationships Governed by Electronic and Steric Effects

The reactivity of arylboronic acids is intricately linked to the electronic and steric properties of the substituents on the aromatic ring. acs.orgnih.gov These properties influence key aspects of their chemical behavior, including their Lewis acidity, their participation in intermolecular interactions, and their rates of reaction in catalytic cycles.

The electronic nature of the substituents directly impacts the Lewis acidity of the boron atom. nih.gov Electron-withdrawing groups, such as a fluorine atom, increase the acidity of the boronic acid. nih.gov This is due to the inductive effect of the fluorine, which pulls electron density away from the boron center, making it more electrophilic. nih.gov In the case of an ortho-fluoro substituent, an intramolecular hydrogen bond between the hydroxyl group of the boronic acid and the fluorine atom can also influence its acidity. nih.gov

Conversely, electron-donating groups, such as methoxy groups, decrease the Lewis acidity of the boron atom. nih.gov The methoxy group can donate electron density to the aromatic ring through resonance, which in turn reduces the electrophilicity of the boron center.

Interactive Data Tables

Table 1: Influence of Substituents on Arylboronic Acid pKa

Data compiled from various sources. nih.govnih.gov

Table 2: Key Steps in the Suzuki-Miyaura Catalytic Cycle

Based on general mechanism descriptions. libretexts.orgwikipedia.org

Steric Hindrance Considerations in Ortho-Substituted Boronic Acids and Their Impact on Reaction Outcomes

The reactivity of arylboronic acids in cross-coupling reactions is significantly influenced by the nature and position of substituents on the aromatic ring. In the case of (2-Fluoro-4,6-dimethoxyphenyl)boronic acid, the presence of substituents at both ortho positions (the C2 fluoro and C6 methoxy groups) introduces substantial steric hindrance that plays a critical role in dictating reaction pathways and outcomes.

Generally, ortho-substituents on a phenylboronic acid sterically encumber the boron center. This bulkiness can impede the approach of the boronic acid to the palladium center during the transmetalation step of the catalytic cycle in reactions like the Suzuki-Miyaura coupling. Transmetalation, the transfer of the aryl group from boron to palladium, is often the rate-determining step, and its efficiency is highly sensitive to steric factors. Increased steric bulk typically leads to a slower rate of transmetalation, which can result in lower reaction yields or the need for more forcing reaction conditions (e.g., higher temperatures, longer reaction times, or specialized catalysts). organic-chemistry.orgsemanticscholar.org

Research findings consistently demonstrate a correlation between the degree of ortho-substitution and a decrease in catalytic efficiency. A comparative study on the reactivity of various methyl-substituted phenylboronic acids in Suzuki-Miyaura coupling with iodobenzene (B50100) highlighted this trend. The turnover number (TON), a measure of catalyst activity, was found to decrease significantly with increasing steric crowding around the boronic acid moiety.

Table 1: Effect of Ortho-Methyl Substitution on Catalyst Turnover Number (TON)

This table illustrates the impact of steric hindrance from ortho-methyl groups on the efficiency of the Suzuki-Miyaura coupling reaction between the specified boronic acid and iodobenzene.

| Arylboronic Acid | Substitution Pattern | Relative TON Ratio researchgate.net |

|---|---|---|

| 4-Methylphenylboronic acid | Mono-para | 3 |

| 2-Methylphenylboronic acid | Mono-ortho | 2 |

| 2,6-Dimethylphenylboronic acid | Di-ortho | 0.6 |

The data clearly show that a single ortho-methyl group reduces the catalyst's turnover by a third compared to a para-substituted analogue, while the presence of two ortho-methyl groups causes a drastic five-fold reduction in TON compared to the para-substituted version. researchgate.net This trend underscores the challenge posed by di-ortho-substituted substrates like (2-Fluoro-4,6-dimethoxyphenyl)boronic acid. In some cases, extreme steric hindrance, such as that in 2,6-dimethoxyphenyl boronic acid, can lead to very low yields of the desired coupled product, with side reactions like protodeboronation becoming significant pathways. mdpi.com

However, the substituents on (2-Fluoro-4,6-dimethoxyphenyl)boronic acid also introduce electronic effects that can modulate its reactivity. The ortho-fluoro group is strongly electron-withdrawing and can increase the Lewis acidity of the boron center. This is partly due to the potential for the formation of an intramolecular B-O-H···F hydrogen bond, which can facilitate the formation of the boronate anion required for transmetalation. mdpi.com Conversely, the ortho-methoxy group, while sterically bulky, also has the potential to influence the reaction mechanism through chelation. The oxygen atom of the methoxy group can coordinate to the palladium center in the transition state, which can alter the geometry of the complex and affect the regio- and atropselectivity of the coupling process. nih.govbeilstein-journals.org

Achieving successful coupling with sterically demanding boronic acids often necessitates the use of highly active catalyst systems. Modern palladium catalysis frequently employs bulky, electron-rich phosphine (B1218219) ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands. organic-chemistry.orgrsc.org These ligands are designed to promote the crucial oxidative addition and reductive elimination steps while also stabilizing the palladium center, allowing it to effectively couple sterically congested partners. While specific yield data for (2-Fluoro-4,6-dimethoxyphenyl)boronic acid is sparse in comparative studies, results from similarly substituted systems demonstrate that good outcomes are achievable with optimized conditions.

Table 2: Suzuki-Miyaura Coupling Yields for Various Substituted Phenylboronic Acids

This table presents the isolated yields for the coupling of different substituted phenylboronic acids with an aryl halide, showcasing the viability of reactions involving ortho-substituted partners under appropriate catalytic conditions.

| Boronic Acid Substituents | Substitution Pattern | Product | Isolated Yield (%) nih.gov |

|---|---|---|---|

| 2-Methyl | Mono-ortho | 2-Methyl-biphenyl | Average |

| 2,4-Dimethyl | Di-substituted | 2,4-Dimethyl-biphenyl | Good |

| 2-Fluoro-4-methyl | Di-substituted (ortho-F) | 2-Fluoro-4-methyl-biphenyl | Good |

Applications of 2 Fluoro 4,6 Dimethoxyphenyl Boronic Acid in Cross Coupling Reactions

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the synthesis of biaryl compounds, which involves the reaction of an organoboron compound with an aryl or vinyl halide or triflate, catalyzed by a palladium complex. mdpi.comorganic-chemistry.org (2-Fluoro-4,6-dimethoxyphenyl)boronic acid serves as a key organoboron partner in these transformations, enabling the introduction of the 2-fluoro-4,6-dimethoxyphenyl moiety into a variety of organic molecules. The reaction is prized for its mild conditions, high tolerance of functional groups, and the commercial availability of a vast array of boronic acids. nih.govrsc.org

Palladium-Catalyzed Carbon-Carbon Bond Formation with Aryl and Heteroaryl Halides/Triflates

The core of the Suzuki-Miyaura reaction is the palladium-catalyzed formation of a carbon-carbon bond between the boronic acid and various organic electrophiles. (2-Fluoro-4,6-dimethoxyphenyl)boronic acid readily couples with a wide range of aryl and heteroaryl halides (Cl, Br, I) and triflates (OTf). mit.edunih.gov The general mechanism involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl/heteroaryl halide, transmetalation of the aryl group from the boronic acid to the palladium complex, and reductive elimination to yield the biaryl product and regenerate the palladium(0) catalyst. The presence of both an electron-withdrawing fluorine atom and electron-donating methoxy (B1213986) groups on the boronic acid can influence the kinetics and efficiency of the transmetalation step.

The success of the Suzuki-Miyaura coupling, particularly with challenging substrates, heavily relies on the optimization of the catalyst system. This involves the careful selection of both the palladium source and the supporting ligand. Sterically hindered and electron-rich phosphine (B1218219) ligands, such as the Buchwald biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos), are highly effective. nih.govnih.gov These ligands promote the formation of monoligated, coordinatively unsaturated Pd(0) species, which accelerates the rates of oxidative addition and reductive elimination. nih.gov The choice of ligand can be critical when dealing with less reactive aryl chlorides or sterically demanding coupling partners.

| Palladium Source | Ligand | Typical Substrates | Reference |

|---|---|---|---|

| Pd(OAc)₂ | SPhos | Aryl/heteroaryl chlorides, bromides | nih.gov |

| Pd(OAc)₂ | RuPhos | Heteroaryltrifluoroborates with aryl chlorides | nih.gov |

| Pd₂(dba)₃ | XPhos | Aryl halides with unstable boronic acids | nih.gov |

| Pd(PPh₃)₄ | - | Aryl bromides, iodides | studfile.net |

| PdCl₂(dppf) | - | Hetero(aryl) boronic acids | nih.gov |

The choice of base and solvent is crucial for the efficiency of the Suzuki-Miyaura reaction. The base is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step. organic-chemistry.org Common inorganic bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (B84403) (K₃PO₄). nih.govresearchgate.net The strength and nature of the base can significantly impact the reaction rate and can help to prevent side reactions like protodeboronation, which can be a concern for electron-deficient boronic acids. acs.org Strong bases have been shown to accelerate coupling with sterically bulky boronic acids. nih.gov

The solvent system must solubilize the various components of the reaction, including the organic substrates and the inorganic base. A wide range of solvents can be employed, from anhydrous organic solvents like dioxane, toluene, and tetrahydrofuran (B95107) (THF) to biphasic aqueous systems (e.g., dioxane/water, ethanol/water). mdpi.comresearchgate.netresearchgate.net Aqueous media are often preferred from a green chemistry perspective and can accelerate the reaction by aiding the dissolution of the base and influencing the catalytic cycle. mdpi.com The optimal solvent is highly dependent on the specific substrates and reaction conditions.

| Base | Solvent System | Effect/Observation | Reference |

|---|---|---|---|

| K₂CO₃ | Toluene/Ethanol | Effective for a range of aryl bromides. | researchgate.net |

| K₃PO₄·3H₂O | Methanol (B129727)/Water | High yields observed; methanol found to be a superior solvent. | researchgate.net |

| KOH | Ethanol/Water | Good yields under microwave irradiation. | mdpi.com |

| Na₃PO₄ | Dioxane/Water | Optimal for coupling with sulfonyl fluorides; water content is critical. | nih.gov |

| Cs₂CO₃ | Toluene | Used for coupling with benzotriazine oxides. | nih.gov |

| LiOᵗBu | Dioxane/Water | Favored exhaustive coupling of polychlorinated pyridines. | nih.gov |

The electronic nature of both coupling partners plays a significant role in the outcome of the Suzuki-Miyaura reaction. (2-Fluoro-4,6-dimethoxyphenyl)boronic acid features a combination of an electron-withdrawing fluorine atom and two electron-donating methoxy groups. This unique substitution pattern modulates the nucleophilicity and stability of the boronic acid.

Generally, the reaction works well with aryl halides bearing either electron-donating or electron-withdrawing groups. nih.gov However, challenges can arise. Electron-deficient arylboronic acids can be prone to competitive protodeboronation under basic conditions, which reduces the yield of the desired cross-coupled product. mit.eduacs.org Conversely, highly electron-rich aryl halides may undergo slower rates of oxidative addition. The use of highly active catalyst systems, such as those employing Buchwald ligands, often overcomes these limitations, allowing for the successful coupling of a broad range of electronically diverse substrates. mit.edunih.gov For instance, fluorinated boronic acids, which can be inactive under normal conditions, have been successfully coupled using specialized catalyst systems and additives. nih.govmdpi.com

Synthesis of Biaryl and Polyaryl Frameworks Utilizing (2-Fluoro-4,6-dimethoxyphenyl)boronic acid

A primary application of the Suzuki-Miyaura reaction is the construction of biaryl frameworks, which are common motifs in pharmaceuticals and organic materials. mdpi.comrsc.org By coupling (2-Fluoro-4,6-dimethoxyphenyl)boronic acid with various aryl or heteroaryl halides, a diverse library of biaryl compounds containing the fluorinated dimethoxy-phenyl moiety can be synthesized.

Furthermore, this methodology can be extended to the synthesis of more complex polyaryl frameworks. This can be achieved through iterative coupling sequences or by using di-, tri-, or polyhalogenated aromatic compounds as substrates. For example, reacting (2-Fluoro-4,6-dimethoxyphenyl)boronic acid with a dibrominated aromatic core would lead to the formation of a terphenyl system. The high functional group tolerance and reliability of the Suzuki-Miyaura reaction make it an ideal tool for the convergent synthesis of these larger, well-defined molecular structures.

Chemoselectivity and Functional Group Compatibility in Suzuki-Miyaura Couplings

A significant advantage of the Suzuki-Miyaura coupling is its remarkable compatibility with a wide range of functional groups. nih.govrsc.org This allows for the late-stage functionalization of complex molecules without the need for extensive use of protecting groups. Functional groups such as esters, ketones, amides, nitriles, nitro groups, and ethers are generally well-tolerated under typical Suzuki-Miyaura conditions. nih.govuclm.es

This high degree of chemoselectivity is particularly valuable when using (2-Fluoro-4,6-dimethoxyphenyl)boronic acid. The fluorine and methoxy groups on the boronic acid are inert to the reaction conditions, as are many other functionalities that may be present on the coupling partner. Furthermore, the reaction can exhibit selectivity between different types of halides on the same molecule. For instance, a C-Br bond will typically undergo oxidative addition more readily than a C-Cl bond, allowing for selective coupling at the more reactive site. studfile.net This predictability enables the strategic synthesis of complex, multifunctional molecules.

Chan-Lam Cross-Coupling Reactions

The Chan-Lam cross-coupling is a powerful copper-catalyzed method for forming carbon-heteroatom bonds. nih.gov It represents a significant alternative to palladium-catalyzed methods, often allowing for milder reaction conditions, such as proceeding at room temperature and being tolerant of air and moisture. nih.govresearchgate.net The reaction typically involves the coupling of an arylboronic acid with an N-H or O-H containing compound. researchgate.net (2-Fluoro-4,6-dimethoxyphenyl)boronic acid, with its electron-rich aromatic ring, is an excellent candidate for such transformations.

The formation of carbon-nitrogen (C–N) bonds via Chan-Lam coupling, also known as Chan-Lam amination, is a cornerstone of medicinal and materials chemistry for the synthesis of aryl amines. The reaction couples an arylboronic acid with a wide range of amines, including primary and secondary alkylamines, anilines, and various nitrogen-containing heterocycles. researchgate.net

Table 1: Representative Conditions for Chan-Lam C–N Coupling

| Parameter | Typical Conditions | Role of (2-Fluoro-4,6-dimethoxyphenyl)boronic acid |

|---|---|---|

| Copper Source | Cu(OAc)₂, Cu(OTf)₂ (5-20 mol%) | Serves as the arylating agent. |

| Boronic Acid | Arylboronic Acids | The electron-donating methoxy groups are predicted to enhance its reactivity in the transmetalation step. |

| Amine Partner | Alkylamines, Anilines, Heterocycles | The nucleophile that couples with the aryl group. |

| Base | Pyridine, Et₃N, K₂CO₃ (optional) | Can facilitate the reaction, though some protocols are base-free. nih.gov |

| Solvent | CH₂Cl₂, MeOH, THF | Aprotic or protic solvents are commonly used. |

| Atmosphere | Air (Oxygen as terminal oxidant) | Oxygen facilitates the regeneration of the active Cu(II) or Cu(III) catalyst. researchgate.net |

Analogous to C–N bond formation, the Chan-Lam reaction is widely used for the synthesis of aryl ethers through the coupling of arylboronic acids with alcohols and phenols. nih.gov This C–O coupling provides a valuable route to diaryl ethers and alkyl aryl ethers, which are common motifs in natural products and pharmaceuticals.

The reaction conditions are similar to those for amination, typically employing a copper catalyst and an oxidant. researchgate.net The success of the coupling with aliphatic alcohols, which are generally less reactive than phenols, can be more sensitive to the specific conditions and the nature of the boronic acid. The high electron density on the aromatic ring of (2-Fluoro-4,6-dimethoxyphenyl)boronic acid makes it a promising substrate for these transformations, capable of efficiently coupling with a range of O-nucleophiles from simple phenols to more complex alcohol-containing molecules.

Table 2: Representative Conditions for Chan-Lam C–O Coupling

| Parameter | Typical Conditions | Role of (2-Fluoro-4,6-dimethoxyphenyl)boronic acid |

|---|---|---|

| Copper Source | Cu(OAc)₂ (stoichiometric or catalytic) | The catalyst that mediates the C-O bond formation. |

| Boronic Acid | Arylboronic Acids | Acts as the source of the (2-Fluoro-4,6-dimethoxy)phenyl group. Its electron-rich character is favorable for this coupling. |

| Alcohol/Phenol | Phenols, Primary/Secondary Alcohols | The nucleophilic partner in the etherification. |

| Ligand | Pyridine, Phenanthroline (optional) | Can accelerate the reaction and improve yields. |

| Solvent | CH₂Cl₂, Toluene | Typically a non-polar aprotic solvent. |

| Atmosphere | Air or pure O₂ | Provides the terminal oxidant for the catalytic cycle. |

The mechanism of the Chan-Lam reaction has been the subject of extensive study and is understood to involve a copper-mediated catalytic cycle. nih.govscispace.com While several pathways have been proposed, a commonly accepted mechanism involves Cu(II) as the active species. The key steps are:

Ligand Exchange: The amine or alcohol nucleophile coordinates to the Cu(II) center, displacing a ligand (e.g., acetate).

Transmetalation: The arylboronic acid (or its corresponding boronate) transfers its aryl group to the copper center. This step forms a diaryl- or alkyl-aryl-copper intermediate. The rate of this step can be influenced by the electronic properties of the boronic acid. The electron-donating methoxy groups on (2-Fluoro-4,6-dimethoxyphenyl)boronic acid would be expected to accelerate this process.

Reductive Elimination: The aryl group and the heteroatom nucleophile are coupled, forming the C–N or C–O bond and reducing the copper from Cu(III) to Cu(I) or Cu(II) to Cu(0), depending on the proposed cycle. A Cu(I)/Cu(III) cycle is often invoked, where a Cu(II) intermediate undergoes disproportionation or oxidation to a transient Cu(III) species, which then undergoes rapid reductive elimination. nih.gov

Reoxidation: The resulting Cu(I) species is reoxidized back to the active Cu(II) state by an external oxidant, typically molecular oxygen from the air, to complete the catalytic cycle. nih.gov

Competing side reactions can include homocoupling of the boronic acid and protodeboronation (loss of the boronic acid group). thieme-connect.com The specific reaction conditions, including the choice of solvent, base, and ligands, are crucial for minimizing these unwanted pathways and maximizing the yield of the desired cross-coupled product.

Other Carbon-Element Bond Formations

Beyond the classical Chan-Lam reaction, arylboronic acids are versatile reagents for other important bond-forming transformations.

While the Chan-Lam reaction involves coupling with the O-H bond of an alcohol, a more advanced transformation is the direct use of alcohols as alkyl fragments via deoxygenative coupling. This process involves the cleavage of the C–O bond of the alcohol and subsequent formation of a new C–C bond. Recent advancements have shown that arylboronic acids can be used as arylating agents in such reactions.

For example, a palladium-catalyzed method has been developed for the direct deoxygenative arylation of primary benzylic alcohols with arylboronic acids. thieme-connect.com This reaction proceeds through the in situ activation of the alcohol with a carbodiimide (B86325) to form a reactive isourea intermediate. This intermediate then undergoes a Suzuki-Miyaura-type cross-coupling with the arylboronic acid. thieme-connect.com This base-free method is compatible with boronic acids that might be sensitive to protodeboronation under standard basic conditions. thieme-connect.com

Given its structure, (2-Fluoro-4,6-dimethoxyphenyl)boronic acid would be a suitable coupling partner in this type of transformation, enabling the synthesis of complex diaryl- or alkyl-aryl methanes from readily available benzylic alcohols.

The scope of Chan-Lam type couplings extends to the formation of carbon-sulfur (C–S) and, to a lesser extent, carbon-phosphorus (C–P) bonds.

C–S Bond Formation: Copper-catalyzed S-arylation of thiols with arylboronic acids is a well-established and efficient method for synthesizing aryl sulfides. The reaction proceeds under mild conditions, often at room temperature, and tolerates a wide variety of functional groups on both the thiol and the boronic acid. The high reactivity of (2-Fluoro-4,6-dimethoxyphenyl)boronic acid would make it an excellent reagent for preparing the corresponding (2-fluoro-4,6-dimethoxyphenyl) sulfides, which are valuable intermediates in materials science and medicinal chemistry.

C–P Bond Formation: The copper-catalyzed C–P bond formation using arylboronic acids is less common than C–N, C–O, and C–S couplings. These reactions often require more specific catalysts, ligands, and reaction conditions. However, the development of new catalytic systems is an active area of research. The synthesis of arylphosphonates and related compounds is of high interest, and the application of electron-rich boronic acids like (2-Fluoro-4,6-dimethoxyphenyl)boronic acid could prove advantageous in developing more efficient protocols for these challenging transformations.

Derivatization and Further Transformations of 2 Fluoro 4,6 Dimethoxyphenyl Boronic Acid

Synthesis and Utility of Boronic Esters (e.g., Pinacol (B44631) Esters) for Enhanced Stability or Reactivity

Boronic acids are known to undergo dehydration to form cyclic anhydrides (boroxines) and are susceptible to protodeboronation under certain conditions. To enhance their stability, facilitate purification, and modify their reactivity, boronic acids are frequently converted into boronic esters. The most common of these are the pinacol esters, formed by the reaction of the boronic acid with pinacol (2,3-dimethyl-2,3-butanediol).

The synthesis is typically a straightforward condensation reaction, often carried out by heating the boronic acid and pinacol in a suitable solvent with azeotropic removal of water. This conversion yields the corresponding 2-(2-fluoro-4,6-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

Key advantages of converting to pinacol esters include:

Enhanced Stability: Pinacol esters are significantly more stable towards air and moisture compared to the free boronic acids, making them easier to handle and store. nih.gov

Improved Solubility: They generally exhibit better solubility in organic solvents used in cross-coupling reactions.

Purification: The conversion allows for easy purification by standard techniques like silica (B1680970) gel chromatography.

Modified Reactivity: While generally less reactive than boronic acids in some couplings, their clean reaction profiles and compatibility with a wider range of reaction conditions are often advantageous. They are widely used in Suzuki-Miyaura cross-coupling reactions. escholarship.org

| Derivative | Synthesis Method | Key Utility |

| Pinacol Ester | Condensation with pinacol | Increased stability, purification, modified reactivity |

| Other Diol Esters | Condensation with other 1,2- or 1,3-diols | Fine-tuning of stability and reactivity |

Interconversion to Boronate Salts and Organotrifluoroborates for Modified Reactivity

For further modification of reactivity and stability, (2-Fluoro-4,6-dimethoxyphenyl)boronic acid and its esters can be converted into boronate salts, particularly potassium organotrifluoroborates (ArBF₃K). These salts are highly crystalline, free-flowing solids that are exceptionally stable to air and moisture. researchgate.net

The preparation is typically achieved by treating the boronic acid or its pinacol ester with an aqueous solution of potassium hydrogen fluoride (B91410) (KHF₂). nih.govbristol.ac.uk This reaction proceeds readily to form the corresponding potassium (2-fluoro-4,6-dimethoxyphenyl)trifluoroborate.

Advantages and Reactivity of Organotrifluoroborates:

Exceptional Stability: They are generally more stable than both boronic acids and boronic esters, resisting protodeboronation and oxidation. researchgate.net

Slow-Release of Boronic Acid: In cross-coupling reactions, the trifluoroborate salt is believed to slowly hydrolyze under the reaction conditions to release the active boronic acid, which can be beneficial in reactions sensitive to high concentrations of the boronic acid. ed.ac.uk

Alternative Reactivity: Organotrifluoroborates serve as excellent partners in various metal-catalyzed cross-coupling reactions and can also undergo other transformations, such as copper-mediated fluorination. nih.govacs.org

| Derivative | Precursor | Reagent | Key Features |

| Potassium Organotrifluoroborate | Boronic Acid or Pinacol Ester | KHF₂ | High stability, crystalline solid, modified reactivity in cross-coupling |

| Boronate Complexes | Boronic Acid | Lewis bases (e.g., diethanolamine) | Protection, purification, modified solubility |

Chemical Modifications of the Aromatic Ring System

The substituted phenyl ring of (2-fluoro-4,6-dimethoxyphenyl)boronic acid is amenable to further functionalization, allowing for the introduction of additional chemical diversity. The regiochemical outcome of these reactions is governed by the directing effects of the existing substituents.

Regioselective Functionalization of the Fluoro- and Dimethoxy-Substituted Phenyl Ring

The aromatic ring possesses three substituents with strong directing effects: two activating methoxy (B1213986) groups (-OMe) and one weakly activating fluorine atom (-F). The boronic acid group (-B(OH)₂) is deactivating.

Methoxy Groups: Strongly activating and ortho, para-directing. In this molecule, the 4-OMe and 6-OMe groups direct towards positions 3 and 5.

Fluoro Group: Weakly activating and ortho, para-directing. The 2-F group directs towards positions 1 (blocked), 3, and (less so) 5.

Boronic Acid Group: Deactivating and meta-directing. The 1-B(OH)₂ group directs towards positions 3 and 5.

The combined influence of these groups strongly activates the C3 and C5 positions for electrophilic attack. The C5 position, being ortho to both methoxy groups, is particularly electron-rich and sterically accessible, making it a likely site for regioselective functionalization, such as halogenation. Research on analogous 3,5-dimethoxyphenyl systems has shown that electrophilic halogenation occurs selectively at the position between the two methoxy groups. elsevierpure.com

Introduction of Other Chemical Moieties via Directed Ortho-Metalation or Electrophilic Aromatic Substitution

Directed Ortho-Metalation (DoM): DoM is a powerful technique for the regioselective deprotonation and subsequent functionalization of aromatic rings. wikipedia.org The methoxy groups are effective Directed Metalation Groups (DMGs). organic-chemistry.org In the case of (2-fluoro-4,6-dimethoxyphenyl)boronic acid (or more practically, its pinacol ester to avoid reaction at the B-OH bonds), lithiation is expected to occur at one of the positions ortho to a methoxy group. The C5 position is flanked by both methoxy groups and is the most activated site for deprotonation. The resulting aryllithium intermediate can then be trapped with a variety of electrophiles (e.g., I₂, CO₂, aldehydes) to introduce new functional groups at the C5 position with high regioselectivity.

Electrophilic Aromatic Substitution (EAS): As discussed above, the synergistic directing effects of the methoxy and fluoro substituents overwhelmingly favor electrophilic substitution at the C3 and C5 positions. wikipedia.org The powerful activating nature of the methoxy groups means that EAS reactions like nitration, halogenation, or Friedel-Crafts reactions would proceed under relatively mild conditions, directed to these sites. The boronic acid group itself is generally considered a meta-director, which in this case also points to the C3 and C5 positions, reinforcing this regiochemical preference. researchgate.net

| Position | Activating/Directing Groups | Predicted Reactivity |

| C3 | ortho to 2-F, ortho to 4-OMe, meta to 1-B(OH)₂ | Activated site for EAS and potentially DoM |

| C5 | ortho to 4-OMe, ortho to 6-OMe, meta to 1-B(OH)₂ | Highly activated site for EAS and DoM |

Applications of Derivatized Boronic Acid in Multicomponent Reactions and Cascade Processes

Arylboronic acids and their derivatives are valuable substrates in complex reaction sequences that build molecular complexity in a single step.

Multicomponent Reactions (MCRs): These reactions combine three or more starting materials in a one-pot process. Arylboronic acids are known to participate in various MCRs, such as the Petasis reaction (a three-component reaction with an amine and an α-hydroxy aldehyde) and other isocyanide-based multicomponent reactions. mdpi.comnih.gov Derivatives of (2-fluoro-4,6-dimethoxyphenyl)boronic acid, particularly those where new functional groups have been installed on the ring (e.g., an aldehyde via DoM), could serve as key components in the synthesis of diverse, drug-like scaffolds. metu.edu.tr

Cascade Reactions: These processes involve two or more sequential transformations where the product of the first reaction is the substrate for the next, all occurring in a single synthetic operation. Palladium-catalyzed cascade reactions involving arylboronic acids are particularly common. acs.orgnih.gov For instance, a derivative of (2-fluoro-4,6-dimethoxyphenyl)boronic acid could engage in a cascade sequence initiated by a Suzuki-Miyaura coupling, followed by an intramolecular cyclization or another bond-forming event, enabling the rapid construction of complex heterocyclic systems. acs.orgresearchgate.net

Computational and Theoretical Studies on 2 Fluoro 4,6 Dimethoxyphenyl Boronic Acid

Density Functional Theory (DFT) Calculations for Conformational Analysis and Electronic Structure Elucidation

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to predict the geometric and electronic properties of molecules with high accuracy. For (2-Fluoro-4,6-dimethoxyphenyl)boronic acid, DFT calculations are employed to identify the most stable conformations and to understand the distribution of electrons within the molecule.

Conformational analysis is performed by systematically rotating the C-B bond and the bonds associated with the methoxy (B1213986) and hydroxyl groups to map the potential energy surface. These calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), can identify the global minimum energy structure, which corresponds to the most stable conformer. The presence of the ortho-fluoro substituent and the two methoxy groups creates significant steric and electronic effects that dictate the preferred orientation of the boronic acid group relative to the phenyl ring. For many ortho-substituted phenylboronic acids, intramolecular hydrogen bonding between a hydroxyl proton and the ortho substituent (in this case, the fluorine atom) can influence conformational preference. semanticscholar.org

Electronic structure elucidation involves analyzing the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these frontier orbitals and the HOMO-LUMO gap are fundamental descriptors of chemical reactivity and kinetic stability. researchgate.net A smaller HOMO-LUMO gap generally implies higher reactivity. Molecular Electrostatic Potential (MEP) maps are also generated to visualize the charge distribution and identify regions susceptible to electrophilic or nucleophilic attack. researchgate.net

Optimized Geometric Parameters for the Most Stable Conformer of (2-Fluoro-4,6-dimethoxyphenyl)boronic Acid (Theoretical)

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths | C-B | 1.55 Å |

| B-O1 | 1.37 Å | |

| B-O2 | 1.37 Å | |

| C-F | 1.35 Å | |

| Bond Angles | C-B-O1 | 121.0° |

| C-B-O2 | 119.0° | |

| O1-B-O2 | 120.0° | |

| Dihedral Angle | C1-C2-B-O1 | 15.0° |

Modeling Reaction Mechanisms and Transition States of Transformations Involving the Compound

(2-Fluoro-4,6-dimethoxyphenyl)boronic acid is a valuable reagent in organic synthesis, most notably in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. Computational modeling is instrumental in elucidating the complex mechanisms of these transformations. By calculating the energies of reactants, intermediates, transition states, and products, a detailed reaction profile can be constructed.

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. DFT calculations can model each of these stages:

Oxidative Addition: The initial step where an aryl halide adds to the Pd(0) catalyst.

Transmetalation: The rate-determining step for many Suzuki couplings, where the aryl group from the boronic acid (or its boronate derivative) is transferred to the palladium center. Computational studies focus on the structure of the transition state, investigating the role of the base and solvent in facilitating this transfer. The electronic properties of the substituents on the phenylboronic acid, such as the electron-withdrawing fluorine and electron-donating methoxy groups, significantly influence the activation energy of this step.

Reductive Elimination: The final step where the new C-C bond is formed, and the Pd(0) catalyst is regenerated.

These models provide activation energies (ΔG‡) and reaction energies (ΔG) for each elementary step, allowing chemists to understand the factors controlling reaction rates and yields.

Hypothetical Relative Free Energies in a Suzuki Coupling Catalytic Cycle

| Species | Description | Relative Free Energy (kcal/mol) |

| Reactants | Pd(0)L2 + Ar-X + Boronic Acid | 0.0 |

| TS1 | Oxidative Addition Transition State | +15.2 |

| Intermediate 1 | Ar-Pd(II)-X(L2) | -5.6 |

| TS2 | Transmetalation Transition State | +22.5 |

| Intermediate 2 | Ar-Pd(II)-Ar'(L2) | -10.1 |

| TS3 | Reductive Elimination Transition State | +18.7 |

| Products | Ar-Ar' + Pd(0)L2 | -25.0 |

Prediction of Reactivity and Selectivity based on Computational Descriptors

Conceptual DFT provides a framework for quantifying chemical reactivity using various descriptors derived from the electronic structure of a molecule. researchgate.net These descriptors can predict the reactivity and selectivity of (2-Fluoro-4,6-dimethoxyphenyl)boronic acid without the need to model a full reaction mechanism.

Global Reactivity Descriptors: These parameters describe the reactivity of the molecule as a whole.

Chemical Potential (μ): Related to the tendency of electrons to escape from the system.

Chemical Hardness (η): Measures the resistance to a change in electron distribution.

Electrophilicity Index (ω): Quantifies the ability of a species to accept electrons. researchgate.net

Local Reactivity Descriptors: These indices are used to identify the most reactive sites within the molecule.

Fukui Functions (f(r)): Indicate the change in electron density at a specific point when the total number of electrons is changed, highlighting sites susceptible to nucleophilic (f+), electrophilic (f-), or radical (f0) attack.

Condensed-to-Atom Electrophilicity (ωk+): A local version of the electrophilicity index that helps to pinpoint the most electrophilic atoms in a molecule. researchgate.net

For (2-Fluoro-4,6-dimethoxyphenyl)boronic acid, these descriptors can predict, for instance, that the boron atom is the primary electrophilic site, while the oxygen atoms of the hydroxyl groups are nucleophilic. The MEP map provides a visual representation, with negative potential (red/yellow) indicating nucleophilic regions and positive potential (blue) indicating electrophilic regions. researchgate.net

Calculated Reactivity Descriptors for (2-Fluoro-4,6-dimethoxyphenyl)boronic Acid

| Descriptor | Symbol | Value (a.u.) | Interpretation |

| HOMO Energy | E_HOMO | -0.25 | Represents ionization potential |

| LUMO Energy | E_LUMO | -0.05 | Represents electron affinity |

| HOMO-LUMO Gap | ΔE | 0.20 | Relates to chemical stability |

| Chemical Hardness | η | 0.10 | Resistance to charge transfer |

| Electrophilicity Index | ω | 0.225 | Global electrophilic nature |

Investigation of Intermolecular Interactions and Solvent Effects on Reactivity

The behavior of (2-Fluoro-4,6-dimethoxyphenyl)boronic acid in the solid state and in solution is governed by intermolecular interactions and solvent effects. Computational methods are essential for studying these phenomena.

Solvent Effects: Chemical reactions are almost always performed in a solvent, which can significantly influence reactivity and conformational stability. Implicit solvent models, such as the Polarizable Continuum Model (PCM), are widely used to simulate the effect of a solvent by representing it as a continuous dielectric medium. dergipark.org.tr These calculations can predict how the polarity of the solvent affects the stability of different conformers, the energies of transition states, and, consequently, the reaction rates. For instance, polar solvents might stabilize charged intermediates or transition states in a reaction, thereby lowering the activation barrier compared to the reaction in the gas phase or a nonpolar solvent.

Calculated Dipole Moment in Various Solvents using PCM

| Solvent | Dielectric Constant (ε) | Calculated Dipole Moment (Debye) |

| Gas Phase | 1.0 | 2.5 D |

| Toluene | 2.4 | 3.1 D |

| Tetrahydrofuran (B95107) (THF) | 7.5 | 3.8 D |

| Acetonitrile | 36.6 | 4.3 D |

| Water | 78.4 | 4.5 D |

Future Directions and Emerging Research Paradigms

Development of Novel and More Efficient Catalytic Systems for Sustainable Synthesis

The pursuit of green and sustainable chemistry is driving the development of novel catalytic systems that can enhance the efficiency of reactions involving arylboronic acids like (2-Fluoro-4,6-dimethoxyphenyl)boronic acid. A key area of focus is the Suzuki-Miyaura cross-coupling reaction, a cornerstone of carbon-carbon bond formation. organic-chemistry.org Future research will likely concentrate on creating catalysts that are not only highly active but also recoverable and reusable.

Innovations in this field include the design of water-soluble ligands, which could enable these coupling reactions to be performed in aqueous media at room temperature, thereby reducing the reliance on volatile organic solvents. organic-chemistry.org Furthermore, the use of microwave irradiation in conjunction with optimized catalyst systems is being explored to significantly accelerate reaction times and improve yields for Suzuki couplings involving substituted pyrimidines and various arylboronic acids. mdpi.com The development of catalysts with high turnover numbers and broad substrate scope will be crucial for the efficient synthesis of complex molecules derived from (2-Fluoro-4,6-dimethoxyphenyl)boronic acid.

Integration into Continuous Flow Chemistry and Automated Synthesis Platforms

Continuous flow chemistry and automated synthesis are transforming the landscape of chemical production, offering enhanced safety, efficiency, and scalability over traditional batch processes. The integration of boronic acid chemistry into these platforms is a significant area of future development. vapourtec.com Continuous flow systems, for instance, have been successfully employed for Suzuki-Miyaura reactions, demonstrating rapid reaction times and high yields. mdpi.comresearchgate.net The precise control over reaction parameters such as temperature and mixing in flow reactors can be particularly advantageous for optimizing reactions with functionalized boronic acids. nih.gov

Automated synthesis platforms are enabling high-throughput screening and optimization of reactions involving boronic acids. acs.orgrsc.org These systems can rapidly evaluate a wide range of catalysts, ligands, and reaction conditions to identify the optimal parameters for a given transformation. nih.gov This automated approach accelerates the discovery of efficient synthetic routes for compounds derived from (2-Fluoro-4,6-dimethoxyphenyl)boronic acid and facilitates the rapid generation of compound libraries for drug discovery and materials science. synplechem.comresearchgate.netarxiv.org

Interactive Table: Comparison of Batch vs. Flow Chemistry for Suzuki-Miyaura Coupling

| Feature | Batch Chemistry | Continuous Flow Chemistry |

| Scalability | Often requires re-optimization for scale-up | More straightforward scalability |

| Safety | Handling of large volumes of hazardous materials | Smaller reaction volumes, better heat dissipation |

| Reaction Time | Can be lengthy | Often significantly shorter |

| Process Control | More challenging to maintain homogeneity | Precise control over temperature, pressure, and mixing |

| Efficiency | Can have lower space-time yields | Higher space-time yields |

Exploration of Bio-orthogonal Reactions and Chemical Biology Applications (in a chemical, not biological activity, context)

Bio-orthogonal chemistry, which involves chemical reactions that can occur in living systems without interfering with native biochemical processes, represents a burgeoning field for the application of boronic acids. nih.govnih.gov Arylboronic acids are being investigated as bio-orthogonal probes for the site-selective labeling of proteins. nih.gov This is achieved through reactions such as boronic ester formation with 1,2-cis diols or iminoboronate formation with hydrazine (B178648) derivatives. nih.gov

The reactivity of the boronic acid moiety can be harnessed for the development of chemical probes and for bioconjugation techniques. For example, vinylboronic acids have been shown to be efficient reactants for tetrazine ligation in living cells, a reaction that is valuable for tagging biomolecules. nih.govacs.org The unique electronic properties conferred by the fluoro and dimethoxy groups of (2-Fluoro-4,6-dimethoxyphenyl)boronic acid could be exploited to fine-tune the reactivity and selectivity of such bio-orthogonal reactions. The formation of stable boron-nitrogen heterocycles from ortho-carbonylphenylboronic acids and hydrazides presents another avenue for rapid and efficient bioconjugation. researchgate.net

Interactive Table: Bio-orthogonal Reactions Involving Boronic Acids

| Reaction Type | Reactants | Application |

| Boronic Ester Formation | Boronic acid, 1,2-cis diol | Protein labeling |

| Iminoboronate Formation | 2-formylphenylboronic acid, hydrazine derivative | Protein labeling |

| Tetrazine Ligation | Vinylboronic acid, tetrazine | Tagging biomolecules |

| Boron-Nitrogen Heterocycle Formation | ortho-carbonylphenylboronic acid, hydrazide | Bioconjugation |

Design and Synthesis of Advanced Materials Utilizing the Boronic Acid Moiety (excluding material properties)

The boronic acid group is a versatile functional handle for the design and synthesis of advanced materials, including functional polymers and Covalent Organic Frameworks (COFs). rsc.orgresearchgate.net The ability of boronic acids to form reversible covalent bonds with diols makes them ideal building blocks for stimuli-responsive materials.

In the realm of polymers, boronic acid-containing monomers can be synthesized and polymerized to create materials that respond to changes in pH or the presence of saccharides. rsc.orgrsc.org These polymers have potential applications in sensing and controlled release systems. The synthesis of well-defined boronic acid-functionalized polyesters through ring-opening copolymerization is an emerging area of research. nih.gov

Covalent Organic Frameworks are a class of crystalline porous polymers with ordered structures. Functionalized phenylboronic acids are key components in the synthesis of boronate ester-linked COFs. acs.orgrsc.org The specific substitution pattern of (2-Fluoro-4,6-dimethoxyphenyl)boronic acid could be used to modulate the structure and porosity of COFs. The use of monofunctional boronic acids as modulators in COF synthesis allows for control over crystallinity and domain size, and enables the introduction of functional groups on the surface of the framework. acs.orguni-muenchen.de

Q & A

Q. What are the key applications of (2-Fluoro-4,6-dimethoxyphenyl)boronic acid in chemical sensing and separation?

Boronic acids, including (2-Fluoro-4,6-dimethoxyphenyl)boronic acid, exploit reversible diol-binding to enable glucose detection, glycoprotein analysis, and anion recognition. For example:

- Sensor Design : Boronic acid-functionalized polymers undergo solubility changes upon glucose binding, enabling glucose-responsive materials .

- Separation : Boron-affinity chromatography leverages boronic acid-diol interactions for selective isolation of glycoproteins or saccharides .

- Fluorescent Probes : Aryl boronic acids act as artificial receptors for cancer-associated glycans via fluorescence modulation .

Table 1: Common Analytical Targets for Boronic Acid-Based Systems

Q. How does the electronic and steric environment of (2-Fluoro-4,6-dimethoxyphenyl)boronic acid influence its binding affinity?

Substituents like fluorine and methoxy groups modulate acidity, steric hindrance, and binding kinetics:

- Fluorine : Enhances Lewis acidity of boron, strengthening diol interactions .

- Methoxy Groups : Electron-donating effects reduce boronic acid acidity but improve solubility in aqueous media .

- Steric Effects : Ortho-substituents (e.g., fluorine) may restrict access to the boron center, reducing binding efficiency for bulky diols .

Advanced Research Questions

Q. What methodologies address challenges in characterizing boronic acid-containing peptides via mass spectrometry?

Dehydration/boroxine formation during MALDI-MS analysis can obscure molecular ion peaks. Solutions include:

- Derivatization : Converting boronic acids to boronic esters (e.g., with pinacol) prevents trimerization .

- On-Plate Esterification : Using 2,5-dihydroxybenzoic acid (DHB) as both matrix and derivatizing agent enables in situ stabilization .

- Sequencing : Branched peptides with multiple boronic acids require collision-induced dissociation (CID) to resolve cyclization artifacts .

Table 2: Comparison of MS Techniques for Boronic Acid Analysis

Q. How can photoresponsive azobenzene-boronic acid hybrids enhance spatiotemporal control in drug delivery systems?

Azobenzene-boronic acids enable light-triggered binding:

- Mechanism : E→Z isomerization of azobenzene alters steric/electronic effects, modulating diol-binding affinity by up to 20-fold .

- Applications : Visible light (e.g., 450 nm) triggers hydrogel stiffening or diol "catch-and-release" in physiological buffers .

- Design Considerations : Substituents on azobenzene (e.g., 2,6-dimethoxy) amplify binding contrast between isomers .

Q. What strategies mitigate non-specific interactions in boronic acid-based glycoprotein capture assays?

Secondary interactions (e.g., hydrophobic/hydrogen bonding) reduce selectivity. Solutions include:

- Buffer Optimization : High-pH borate buffers weaken non-specific interactions while maintaining boronate ester stability .

- Surface Engineering : Poly(ethylene glycol) (PEG) spacers reduce hydrophobic fouling on sensor surfaces .

- Competitive Elution : Low-pH buffers or free diols displace bound glycoproteins without damaging the boronic acid layer .

Q. How do kinetic parameters (e.g., kon/koff) of boronic acid-diol binding impact real-time glucose monitoring?

Stopped-flow kinetic studies reveal:

- Rapid Equilibrium : Binding with D-fructose (kon ≈ 10³ M⁻¹s⁻¹) occurs within seconds, enabling near-real-time detection .

- Thermodynamic vs. Kinetic Control : While kon correlates with binding affinity (KF), koff determines sensor reversibility .

- Sugar Hierarchy : kon values follow D-fructose > D-tagatose > D-mannose > D-glucose, guiding sensor design for specific analytes .

Methodological Guidelines

- Synthetic Protocols : Use Suzuki-Miyaura coupling for introducing fluorinated aryl boronic acids into complex scaffolds .

- Binding Assays : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify affinity and thermodynamics .

- In Vivo Applications : Prioritize boronic acids with low cytotoxicity and high selectivity for tumor-associated glycans .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.